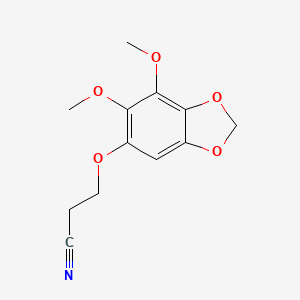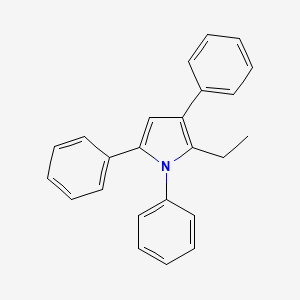
Tetradecyl triacontanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetradecyl triacontanoate is an ester compound formed from the reaction between tetradecanol and triacontanoic acid. It is a long-chain fatty ester, which is often found in natural waxes and has various applications in different fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetradecyl triacontanoate can be synthesized through esterification, where tetradecanol reacts with triacontanoic acid in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to remove water and drive the reaction to completion. The general reaction is as follows:
C14H30OH+C30H60O2→C44H90O2+H2O
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the pure ester.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the ester linkage, leading to the formation of carboxylic acids and alcohols.
Reduction: The ester can be reduced to its corresponding alcohols using reducing agents like lithium aluminum hydride.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back to tetradecanol and triacontanoic acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide under reflux.
Major Products Formed:
Oxidation: Tetradecanoic acid and triacontanol.
Reduction: Tetradecanol and triacontanol.
Hydrolysis: Tetradecanol and triacontanoic acid.
Wissenschaftliche Forschungsanwendungen
Tetradecyl triacontanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in lipid metabolism and as a component of natural waxes.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of cosmetics, lubricants, and as a plasticizer in polymer formulations.
Wirkmechanismus
The mechanism of action of tetradecyl triacontanoate involves its interaction with lipid membranes due to its amphiphilic nature. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery systems where the compound can facilitate the transport of active ingredients across cell membranes.
Vergleich Mit ähnlichen Verbindungen
Tetradecanol: A fatty alcohol with similar chain length but lacks the ester functionality.
Triacontanoic Acid: A long-chain fatty acid that can form esters with various alcohols.
Methyl Triacontanoate: An ester formed from methanol and triacontanoic acid, similar in structure but with a shorter alcohol chain.
Uniqueness: Tetradecyl triacontanoate is unique due to its long-chain ester structure, which imparts specific physical and chemical properties such as high melting point and hydrophobicity. These properties make it particularly useful in applications requiring long-lasting and stable compounds.
Eigenschaften
CAS-Nummer |
104932-41-4 |
|---|---|
Molekularformel |
C44H88O2 |
Molekulargewicht |
649.2 g/mol |
IUPAC-Name |
tetradecyl triacontanoate |
InChI |
InChI=1S/C44H88O2/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-34-36-38-40-42-44(45)46-43-41-39-37-35-33-16-14-12-10-8-6-4-2/h3-43H2,1-2H3 |
InChI-Schlüssel |
PSJMKTMNDFRDII-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(Methylselanyl)ethyl]benzene-1,2-diol](/img/structure/B14345419.png)

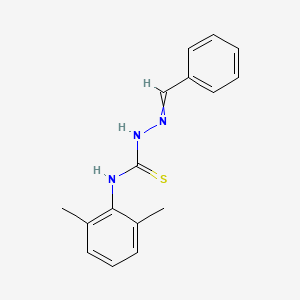
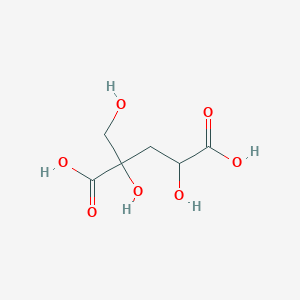
![Methyl tetracyclo[3.2.0.0~2,7~.0~4,6~]heptane-3-carboxylate](/img/structure/B14345434.png)
![Hydrazinecarbothioamide, N-[[2-(acetyloxy)ethoxy]methyl]-](/img/structure/B14345437.png)
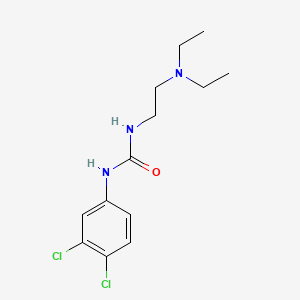
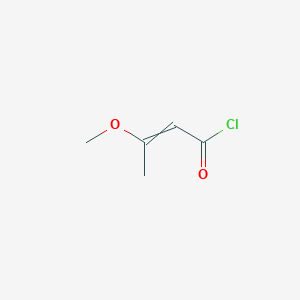
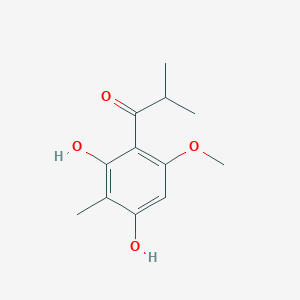
![1-Ethoxy-4-phenylbicyclo[2.2.2]octane](/img/structure/B14345467.png)
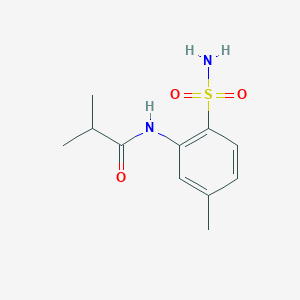
![2,2-Dimethyl-3-methylidenebicyclo[2.2.2]octane](/img/structure/B14345475.png)
